Antifibrotic Efficacy and Therapeutic Window: Sakurasosaponin Versus Mitomycin C in Human Pterygium Fibroblasts
In a direct head-to-head comparison, sakurasosaponin demonstrated superior antifibrotic selectivity and potency relative to mitomycin C (MMC), a clinical gold-standard antimetabolite for preventing post-surgical fibrosis [1]. Sakurasosaponin at 1.0 μg/mL significantly reduced the expression of fibrotic markers α-smooth muscle actin (α-SMA) and transforming growth factor-β (TGF-β) in human pterygium fibroblasts (HPFs) (P < 0.05). Critically, the expression levels of these fibrotic proteins after sakurasosaponin treatment were significantly lower than those observed after MMC treatment at 200 μg/mL (P < 0.05) [1]. Furthermore, MMC at its effective dose (≥200 μg/mL) exhibited broad cytotoxicity, significantly reducing cell viability in both diseased HPFs and normal human Tenon fibroblasts (HTFs). In contrast, sakurasosaponin (1.0 μg/mL) selectively decreased viability in HPFs only, sparing normal HTFs, thereby defining a demonstrably wider and safer therapeutic window [1].
| Evidence Dimension | Antifibrotic marker suppression (α-SMA and TGF-β expression) and selective cytotoxicity |
|---|---|
| Target Compound Data | Sakurasosaponin (1.0 μg/mL): Significantly reduced α-SMA and TGF-β in HPFs (P<0.05); reduced viability in HPFs only, sparing HTFs. |
| Comparator Or Baseline | Mitomycin C (200 μg/mL): Significantly reduced α-SMA and TGF-β in HPFs (P<0.05); reduced viability in both HPFs and HTFs. |
| Quantified Difference | Sakurasosaponin achieved significantly greater suppression of α-SMA and TGF-β than MMC (P<0.05) and demonstrated selective cytotoxicity for diseased fibroblasts, unlike MMC's non-selective cytotoxicity. |
| Conditions | Primary cultures of human pterygium fibroblasts (HPFs) and normal human Tenon fibroblasts (HTFs); in vitro comparative study. |
Why This Matters
Procuring sakurasosaponin over MMC enables fibrosis studies requiring a selective agent that targets pathological fibroblasts without compromising adjacent normal tissue viability, a critical parameter for translational relevance in ocular and other fibrotic disease models.
- [1] Lee H, Kim J, Shin J, Park SY, Kim YH, Jang SW. Antifibrotic Effects of Sakuraso-Saponin in Primary Cultured Pterygium Fibroblasts in Comparison With Mitomycin C. Invest Ophthalmol Vis Sci. 2019;60(14):4784-4792. View Source
